Computed Lipophilicity (XLogP3) Comparison: 2-(Trifluoromethyl) vs. 2-Bromo vs. 3-(Benzyloxy) Analogs
The computed XLogP3 of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is 3.2 [1]. The 2-bromo analog (2-bromo-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide) and the 3-(benzyloxy) analog (3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide, CAS 2034497-85-1) have different substituents that are expected to yield distinct XLogP3 values based on fragment-based calculation methods. The trifluoromethyl group (-CF₃) contributes a π constant of +0.88 versus +0.86 for bromo and substantially higher values for the benzyloxy moiety, establishing the target compound's unique position in the lipophilicity range of this series [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-Bromo analog (XLogP3 not independently computed in PubChem; Br π = +0.86 vs CF₃ π = +0.88). 3-Benzyloxy analog (CAS 2034497-85-1; expected XLogP3 substantially higher owing to additional aromatic carbons). |
| Quantified Difference | Δπ (CF₃ vs Br) = +0.02; larger difference vs benzyloxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The XLogP3 of 3.2 places this compound in an optimal oral bioavailability range distinct from both more polar and more lipophilic analogs, directly influencing its suitability as a fragment or lead in drug discovery.
- [1] PubChem. N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide. Compound Summary, CID 121023468. National Center for Biotechnology Information (2025). View Source
